molecular formula C8H9FO2S B3040909 3-Fluorobenzylmethylsulfone CAS No. 25195-47-5

3-Fluorobenzylmethylsulfone

Cat. No.: B3040909
CAS No.: 25195-47-5
M. Wt: 188.22 g/mol
InChI Key: BWJMWCGPPGYHRZ-UHFFFAOYSA-N
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Description

3-Fluorobenzylmethylsulfone is a chemical compound with the CAS Number: 25195-47-5. Its molecular weight is 188.22 and its IUPAC name is 1-fluoro-3-[(methylsulfonyl)methyl]benzene . It’s commonly used in laboratory chemicals and synthesis of substances .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H9FO2S . The InChI code for this compound is 1S/C8H9FO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 .

Scientific Research Applications

  • Innovative Avenues in Biochemistry and Protein Engineering : The genetically encoded fluorosulfonyloxybenzoyl-l-lysine (FSK) demonstrates the potential of aryl fluorosulfate in biochemical research and protein engineering. FSK, with its flexible aryl fluorosulfate-containing side chain, facilitates covalent linking of protein sites in vitro and in live cells. It is especially useful in creating covalent nanobodies and capturing elusive enzyme-substrate interactions (Liu et al., 2021).

  • Mechanofluorochromism and Dual Emission in Chemical Synthesis : A study on dibenzocyclooctatetraenes demonstrated dual emission and mechanofluorochromism. These compounds, synthesized from bromo-substituted formylbenzyl sulfone, showcase changes in fluorescence in response to mechanical stress and solvent polarity (Nishida et al., 2016).

  • Groundwater Remediation Applications : Heat-activated persulfate oxidation, involving compounds like fluorotelomer sulfonate, is a promising technique for in-situ groundwater remediation. It's effective against contaminants like PFOA, PFOS, and 6:2 fluorotelomer sulfonic acid/sulfonate under various conditions (Park et al., 2016).

  • Synthesis of α-Fluorosulfones and β-Fluorovinylsulfones : Gold-catalyzed synthesis processes have been developed to create α-fluorosulfone and β-fluorovinylsulfone from alkynyl sulfones. This method exhibits good functional group tolerance and can be conducted in ambient atmosphere, demonstrating its versatility in chemical synthesis (Zeng et al., 2017).

  • Enabling sp3-rich Fluoroalkylated Scaffolds : Sulfones have been used to facilitate nickel-catalyzed radical cross-coupling with aryl zinc reagents, demonstrating a method to integrate fluoroalkyl substituents into pharmaceutical compounds. This process allows for the synthesis of challenging fluorination patterns (Merchant et al., 2018).

Properties

IUPAC Name

1-fluoro-3-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJMWCGPPGYHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948048
Record name 1-Fluoro-3-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25195-47-5
Record name 1-Fluoro-3-[(methylsulfonyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25195-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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